molecular formula C21H31NO B12896921 3-Decyl-2,8-dimethylquinolin-4(1H)-one CAS No. 61865-14-3

3-Decyl-2,8-dimethylquinolin-4(1H)-one

Katalognummer: B12896921
CAS-Nummer: 61865-14-3
Molekulargewicht: 313.5 g/mol
InChI-Schlüssel: ATQSCUZKTVHDLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Decyl-2,8-dimethylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Decyl-2,8-dimethylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and aldehyde.

    Cyclization: The key step involves the cyclization of the intermediate to form the quinoline ring.

    Alkylation: The decyl group is introduced through an alkylation reaction.

    Methylation: The methyl groups are introduced via methylation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-Decyl-2,8-dimethylquinolin-4(1H)-one may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Possible therapeutic applications due to its quinoline core, which is known for antimicrobial and anticancer properties.

    Industry: Use in the development of materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Decyl-2,8-dimethylquinolin-4(1H)-one would depend on its specific interactions with molecular targets. Typically, quinoline derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A methylated derivative with different biological properties.

    4-Hydroxyquinoline: Known for its antimicrobial activity.

Uniqueness

3-Decyl-2,8-dimethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Eigenschaften

61865-14-3

Molekularformel

C21H31NO

Molekulargewicht

313.5 g/mol

IUPAC-Name

3-decyl-2,8-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C21H31NO/c1-4-5-6-7-8-9-10-11-14-18-17(3)22-20-16(2)13-12-15-19(20)21(18)23/h12-13,15H,4-11,14H2,1-3H3,(H,22,23)

InChI-Schlüssel

ATQSCUZKTVHDLM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC1=C(NC2=C(C=CC=C2C1=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.